N-(4-ethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-2-28-15-8-6-14(7-9-15)22-19(27)13-29-20-24-23-18-11-10-17(25-26(18)20)16-5-3-4-12-21-16/h3-12H,2,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIXLECNWUFODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the ethoxyphenyl and sulfanylacetamide groups. Common reagents and conditions used in these reactions include:
Reagents: Pyridine, triazole, ethoxybenzene, acetic anhydride, sulfur-containing compounds.
Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry, automated synthesis, and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, or other transition metals.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Triazolo-Pyridazine Derivatives
The triazolo-pyridazine core is a versatile pharmacophore. Modifications at positions 3 and 6, as well as the acetamide substituent, significantly influence activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Q & A
Basic: What are the established synthetic routes for N-(4-ethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, and what key intermediates are involved?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridinyl aldehydes under reflux conditions (e.g., using ethanol or DMF as a solvent) .
- Step 2: Introduction of the sulfanyl group via nucleophilic substitution, often employing thiourea or thiol-containing reagents .
- Step 3: Coupling with the ethoxyphenyl acetamide moiety using carbodiimide-based coupling agents (e.g., EDCI or DCC) .
Key intermediates include the triazolo-pyridazine-thiol intermediate and the activated acetamide derivative. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to minimize side products. Purity is validated using HPLC (>95% purity threshold) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent positions, particularly distinguishing between pyridinyl and triazolo protons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, essential for identifying synthetic byproducts .
- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the triazolo-pyridazine core and ethoxyphenyl group, which influence target binding .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) and confirms thioether bond formation .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Discrepancies may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
- Purity and Stability: Degradation products (e.g., oxidation of the thioether group) can alter activity. Use stability-indicating HPLC methods under varying pH and temperature conditions .
- Structural Analogues: Compare activity with derivatives (e.g., replacing ethoxyphenyl with fluorophenyl) to identify structure-activity relationships (SAR) .
Methodological Recommendations: - Standardize assay protocols (e.g., IC50 determination using fixed ATP concentrations in kinase assays).
- Validate target engagement via biophysical methods (e.g., surface plasmon resonance) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to kinases or GPCRs, focusing on the triazolo-pyridazine core’s π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories, monitoring hydrogen bonds between the acetamide group and catalytic lysine residues .
- Free Energy Perturbation (FEP): Quantify binding affinity changes for analogs with modified substituents (e.g., methoxy vs. ethoxy groups) .
Validation: Co-crystallization with the target protein (e.g., using X-ray crystallography) confirms predicted binding modes .
Basic: What are the primary challenges in optimizing the synthesis yield of this compound?
Answer:
- Intermediate Stability: The thiol intermediate is prone to oxidation; use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during synthesis .
- Byproduct Formation: Competing reactions (e.g., over-alkylation) reduce yield. Monitor via TLC and optimize stoichiometry (e.g., 1.2:1 ratio of thiol to acetamide) .
- Purification: Silica gel chromatography often fails to separate closely related analogs. Switch to reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
Advanced: How can researchers design analogs of this compound with improved pharmacokinetic properties?
Answer:
- Lipophilicity Modulation: Replace the ethoxyphenyl group with polar substituents (e.g., pyridinyl-N-oxide) to enhance solubility. Calculate logP values using software like MarvinSuite .
- Metabolic Stability: Introduce fluorine atoms at para positions to block cytochrome P450-mediated oxidation .
- Bioisosteric Replacement: Substitute the thioether with sulfone or sulfonamide groups to improve metabolic half-life while retaining target affinity .
Validation: Perform in vitro ADME assays (e.g., microsomal stability, plasma protein binding) and correlate with in vivo pharmacokinetic data .
Basic: What are the documented biological targets of this compound, and how are they validated?
Answer:
- Kinase Inhibition: Reported IC50 values <100 nM for JAK2 and EGFR kinases, validated via radioactive ATP-binding assays .
- Antimicrobial Activity: MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), confirmed by broth microdilution assays .
- Apoptosis Induction: Caspase-3 activation in cancer cell lines (e.g., MCF-7) measured via flow cytometry and Western blot .
Target Validation: Use siRNA knockdown or CRISPR-Cas9 knockout models to confirm on-target effects .
Advanced: What experimental approaches address low aqueous solubility in biological assays?
Answer:
- Co-solvent Systems: Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug Design: Introduce phosphate or PEGylated groups to enhance solubility, which are cleaved in vivo .
- Nanoparticle Encapsulation: Load the compound into PLGA nanoparticles (size: 100–200 nm) for sustained release in cell culture .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B guidelines), and humid conditions (75% RH), then analyze degradation products via LC-MS .
- Long-Term Stability: Store at –20°C in amber vials with desiccants; monitor purity monthly for 12 months using HPLC .
Advanced: What strategies mitigate toxicity concerns in preclinical studies?
Answer:
- Cytotoxicity Screening: Use primary human hepatocytes and renal proximal tubule cells to assess organ-specific toxicity .
- Genotoxicity Assays: Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .
- Therapeutic Index Optimization: Adjust dosing regimens (e.g., intermittent vs. continuous) based on in vivo maximum tolerated dose (MTD) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
